molecular formula C11H7F3N2O2 B8162777 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol

2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol

Cat. No.: B8162777
M. Wt: 256.18 g/mol
InChI Key: PXYSTTMBTBKEDQ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethoxyphenylboronic acid as a starting material, which undergoes a Suzuki-Miyaura coupling reaction with a suitable pyrimidine derivative . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylboronic acid
  • 4-(Trifluoromethoxy)phenyl isocyanate
  • 4-(Trifluoromethoxy)phenylmagnesium bromide

Uniqueness

2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol stands out due to its combination of the trifluoromethoxy group and the pyrimidinol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and specificity in its interactions .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)18-9-3-1-7(2-4-9)10-15-5-8(17)6-16-10/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYSTTMBTBKEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ether 110 (379 mg, 1.21 mmol) was treated with 1.25M HCl in MeOH (11 mL) and the mixture was stirred at room temperature for 12 h, and then at 53° C. for 2 h. The resulting cooled solution was diluted with water (50 mL) and extracted with CH2Cl2 (5×50 mL). The combined extracts were evaporated to dryness and the residue was triturated in pentane to give 2-[4-(trifluoromethoxy)phenyl]-5-pyrimidinol (112) (305 mg, 99%) as a white solid: mp (pentane) 156-157° C.; 1H NMR (CDCl3) δ 8.45 (s, 2H), 8.38 (dt, J=8.9, 2.4 Hz, 2H), 7.29 (br dd, J=8.9, 0.7 Hz, 2H), 5.60 (br s, 1H); HRESIMS calcd for C11H8F3N2O2 m/z [M+H]+ 257.0532. found 257.0526.
Name
Ether
Quantity
379 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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